1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine
Description
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1-benzyl-3-methyl-3,6-dihydro-2H-pyridin-5-amine |
InChI |
InChI=1S/C13H18N2/c1-11-7-13(14)10-15(8-11)9-12-5-3-2-4-6-12/h2-7,11H,8-10,14H2,1H3 |
InChI Key |
XUKLOSSROGRPBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(=C1)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis
1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine can be synthesized through various organic reactions using starting materials like benzylamine and different alkyl or acyl groups. The synthesis typically involves controlled temperatures and specific solvents such as ethanol or methanol to facilitate the cyclization process and enhance yield and selectivity.
Reaction and Transformation
1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine can undergo chemical transformations such as oxidation, reduction, and substitution reactions:
- Oxidation Common reagents include hydrogen peroxide.
- Reduction Sodium borohydride is often used.
- Substitution Reactions These often utilize alkyl halides under basic conditions.
Chromone and Flavonoid Piperidine Alkaloids
A synthetic approach to chromone and flavonoid piperidine alkaloids from tetrahydro-3-pyridinemethanols (A ) and phenol derivatives (B ) has been described. This approach allows access to novel chromone and flavonoid alkaloid precursors 4-(2-hydroxyphenyl)-3-methylenepiperidines (C ) in two steps: a Mitsunobu reaction followed by an intramolecular C–H phenolization via an aromatic Claisen rearrangement of the Mitsunobu adducts (D ).
Synthesis of Chromone and Flavonoid Cores
The simultaneous installation of a functionalized phenol group and an exo-methylene group within the piperidine skeleton facilitates the construction of chromone or flavonoid cores and the installation of the hydroxyl group with the required cis-orientation. This approach has synthetic utility in the formal synthesis of flavopiridol, rohitukine, and their N-Moc analogues.
Preparation of Aromatic Claisen Precursor
The N-benzylated tetrahydro-3-pyridimethanol (8a ) and sesamol can be used as partners for preparing the aromatic Claisen precursor (9 ) through Mitsunobu reaction conditions using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3).
Claisen Adducts
Compounds (8a ) and (8b ) were transformed into (12a –k ) by reacting with DIAD and PPh3in THF at room temperature. The precursor (12l ) was prepared from 3-pyridinemethanol following the procedure depicted in Scheme 3; eq 2.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydropyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated amines.
Scientific Research Applications
1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters in the brain.
Comparison with Similar Compounds
Key Structural Insights:
- Positional Substitution : Unlike MPTP/NMPTP, which feature phenyl groups at the 4-position, 1-benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine has a benzyl group at the 1-position. This substitution may reduce direct neurotoxic effects, as the 4-phenyl group in MPTP is critical for its dopamine transporter affinity .
Pharmacological and Toxicological Contrasts
Neurotoxic Potential
- MPTP/NMPTP : These compounds induce parkinsonism via conversion to MPP+ (1-methyl-4-phenylpyridinium), which inhibits mitochondrial complex I, leading to dopaminergic neuron death . In primates, NMPTP reduces striatal dopamine by 85–95% within 72 hours .
- 1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine: No direct evidence of neurotoxicity exists in published literature. Its benzyl group may hinder metabolic activation to pyridinium species, a critical step in MPTP’s toxicity mechanism .
Binding and Selectivity
- MPTP derivatives exhibit high affinity for the dopamine transporter (DAT), facilitating neuronal uptake . In contrast, the benzyl substituent in the target compound may sterically hinder DAT binding, though experimental verification is lacking.
Biological Activity
1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine (CAS: 2306263-20-5) is a compound belonging to the tetrahydropyridine class, which has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H18N2
- Molecular Weight : 202.3 g/mol
- IUPAC Name : 1-benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine
- Purity : 97% .
1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine exhibits several mechanisms that contribute to its biological activity:
1. Monoamine Oxidase Inhibition
This compound has been studied for its ability to inhibit monoamine oxidase (MAO), particularly MAO-B. This inhibition is crucial as it prevents the breakdown of neurotransmitters such as dopamine and serotonin, which can be beneficial in treating neurodegenerative diseases like Parkinson's disease .
2. Antioxidant Properties
Research indicates that tetrahydropyridine derivatives can exhibit antioxidant activity, which helps in mitigating oxidative stress in neuronal cells. This property is particularly relevant in the context of neuroprotection .
3. Cholinesterase Inhibition
Similar compounds have shown promise as acetylcholinesterase inhibitors, which are vital for enhancing cholinergic signaling in conditions like Alzheimer's disease .
Biological Activity Data
Case Studies
Several studies have explored the biological activity of related compounds within the tetrahydropyridine class:
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of a tetrahydropyridine derivative similar to 1-benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine. Results showed that the compound significantly reduced neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to its antioxidant properties and MAO-B inhibition .
Case Study 2: Antidepressant Activity
In a behavioral study on animal models of depression, another tetrahydropyridine derivative demonstrated significant antidepressant-like effects. The study suggested that the compound's ability to inhibit MAO-B contributed to increased levels of serotonin and norepinephrine in the brain .
Q & A
What are the recommended synthetic routes for 1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine?
Level: Basic
Methodological Answer:
A common approach involves reductive amination or catalytic hydrogenation of appropriately substituted pyridine precursors. For example:
- Intermediate Functionalization : Use benzyl-protected amines (e.g., 1,2,5,6-tetrahydropyridin-3-amine derivatives) as starting materials, followed by alkylation with methyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
- Catalytic Methods : Optimize reaction conditions (e.g., Pd/C or Raney Ni for hydrogenation) to ensure regioselectivity and minimize side products. Reaction monitoring via TLC or HPLC is critical .
How can the purity of 1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine be validated?
Level: Basic
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection is the gold standard. Key parameters:
- Column : C18 reverse-phase column (250 mm × 4.6 mm, 5 µm).
- Mobile Phase : Gradient of acetonitrile and 0.1% trifluoroacetic acid in water.
- Impurity Limits :
| Impurity Type | Maximum Allowable (%) |
|---|---|
| Individual Impurity | 0.5 |
| Total Impurities | 2.0 |
These thresholds align with pharmacopeial standards for structurally related amines .
How should researchers design experiments to evaluate the compound’s bioactivity?
Level: Advanced
Methodological Answer:
- In Vitro Screening : Use kinase inhibition assays or receptor-binding studies (e.g., radioligand displacement) to identify primary targets. Include positive controls (e.g., known inhibitors) and triplicate runs for statistical validity.
- In Vivo Models : For CNS-targeted studies, employ rodent models (e.g., forced swim test for antidepressant activity) with dose-response curves (1–50 mg/kg). Monitor pharmacokinetics via LC-MS/MS to correlate exposure with efficacy .
What safety protocols are recommended for handling and waste disposal?
Level: Basic
Methodological Answer:
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation; conduct stability tests under inert atmospheres if sensitive to oxidation.
- Waste Management : Segregate organic waste containing the compound in labeled containers. Collaborate with licensed waste management firms for incineration or chemical neutralization .
How should stability studies be conducted under varying storage conditions?
Level: Advanced
Methodological Answer:
- Conditions : Test stability at -20°C (long-term), 4°C (short-term), and 25°C/60% RH (accelerated).
- Analysis : Use HPLC to quantify degradation products monthly. For light sensitivity, expose samples to UV-vis radiation (300–800 nm) and compare to dark controls.
- Storage Recommendation : Store lyophilized samples at -20°C with desiccants; solutions in DMSO should be aliquoted and frozen to prevent freeze-thaw degradation .
How to resolve contradictions in reported pharmacological data?
Level: Advanced
Methodological Answer:
- Replication : Repeat experiments under identical conditions (e.g., cell lines, animal strains) to rule out variability.
- Analytical Validation : Verify compound purity and stability during assays (e.g., HPLC-MS post-incubation). Impurities ≥0.5% can skew bioactivity results .
- Mechanistic Studies : Use CRISPR knockouts or selective inhibitors to isolate target pathways and exclude off-target effects .
What strategies optimize synthetic yield while minimizing byproducts?
Level: Advanced
Methodological Answer:
- Catalyst Screening : Test palladium, nickel, or enzymatic catalysts for hydrogenation efficiency. For example, Pd/C (5% w/w) in ethanol at 50 psi H₂ may enhance selectivity .
- Reaction Monitoring : Employ in-situ FTIR or NMR to detect intermediates and adjust reaction time/temperature dynamically.
- Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
